2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel
CAS No.: 165065-08-7
Cat. No.: VC0023609
Molecular Formula: C53H65NO15Si
Molecular Weight: 984.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 165065-08-7 |
|---|---|
| Molecular Formula | C53H65NO15Si |
| Molecular Weight | 984.2 g/mol |
| IUPAC Name | [(1S,2S,3R,4S,7R,8S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
| Standard InChI | InChI=1S/C53H65NO15Si/c1-29-35(66-48(62)40(69-70(10,11)49(4,5)6)37(32-21-15-12-16-22-32)54-46(60)33-23-17-13-18-24-33)27-53(63)45(67-47(61)34-25-19-14-20-26-34)41-51(9,43(59)39(65-30(2)55)36(29)50(53,7)8)42(58)38(57)44-52(41,28-64-44)68-31(3)56/h12-26,35,37-42,44-45,57-58,63H,27-28H2,1-11H3,(H,54,60)/t35-,37-,38-,39+,40+,41-,42+,44+,45-,51-,52+,53+/m0/s1 |
| Standard InChI Key | ACJHNDYFTFXEOF-QTYAFJNESA-N |
| Isomeric SMILES | CC1=C2[C@H](C(=O)[C@]3([C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)O)OC(=O)C6=CC=CC=C6)[C@@]7(CO[C@@H]7[C@H]([C@H]3O)O)OC(=O)C)C)OC(=O)C |
| SMILES | CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C |
| Canonical SMILES | CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C |
Introduction
Chemical Identity and Properties
2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel is a structurally modified version of paclitaxel, featuring specific substitutions that alter its physicochemical properties. This section details the fundamental chemical characteristics of this compound.
Basic Information
The compound is identified by its CAS Registry Number 165065-08-7 and is characterized by a complex molecular structure indicative of its taxane origin. Its full IUPAC name is [(1S,2S,3R,4S,7R,8S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate . The nomenclature reflects the complex tetracyclic structure with multiple stereogenic centers, characteristic of taxane derivatives.
Physical and Chemical Properties
The physical and chemical properties of 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel are summarized in Table 1, providing a comprehensive overview of its key characteristics.
Table 1: Physical and Chemical Properties of 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel
The compound exhibits distinctive physical characteristics that are relevant to its handling and formulation. Based on supplier information, it is available as either a liquid or an off-white powder with high purity standards typically exceeding a 95% assay . The tert-butyldimethylsilyl group at the 2'-position introduces hydrophobicity to the molecule, while the epimerization at the 7-position alters the stereochemistry compared to conventional paclitaxel.
Structural Characteristics
The structural features of 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel are crucial to understanding its biochemical behavior and therapeutic potential. This section examines the key structural elements that define this compound.
Molecular Structure
The compound retains the fundamental taxane skeleton of paclitaxel but incorporates two critical modifications: the tert-butyldimethylsilyl protecting group at the 2'-hydroxy position and the epimerization of the 7-position hydroxyl group. The molecular structure is characterized by a complex tetracyclic ring system with multiple stereogenic centers and functional groups, including acetoxy, benzoyloxy, and benzamido moieties .
Structural Comparison with Paclitaxel
The primary structural differences between 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel and conventional paclitaxel are:
-
The introduction of a tert-butyldimethylsilyl protecting group at the 2'-hydroxy position
-
The inverted stereochemistry at the 7-position (epimerization)
-
The presence of a 6alpha-hydroxy group
These modifications significantly alter the three-dimensional conformation of the molecule and potentially its interactions with microtubules and other biological targets. The silylation at the 2'-position is particularly noteworthy as it represents a common synthetic intermediate in the development of paclitaxel derivatives designed to improve solubility, bioavailability, or target specificity .
Synthesis Methods
The preparation of 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel involves specific synthetic routes that illustrate the application of modern organic chemistry techniques to natural product modification. This section details the reported synthetic approaches.
Epimerization Strategy
A key step in the synthesis of 7-epi-taxane derivatives, including 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel, involves the inversion of the 7-hydroxyl group. Research has demonstrated that this epimerization can be efficiently achieved using silver oxide (Ag2O) as a catalyst and dimethylformamide (DMF) as a solvent . This approach offers several advantages, including:
-
Gram-scale synthesis capability
-
Quantitative recovery of the catalyst without loss of catalytic activity
-
Direct applicability to various taxane derivatives, including paclitaxel
The epimerization proceeds with stereochemical inversion at the 7-position while preserving other stereogenic centers in the molecule. This synthetic route is particularly valuable as it allows for the gram-scale preparation of 7-epi-taxanes directly from natural taxanes .
Silylation Process
Biological Activity
The biological properties of 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel and related 7-epi-taxane derivatives provide insights into their potential therapeutic applications. This section examines the available data on their biological effects.
Anticancer Properties
Research on 7-epi-taxane derivatives has demonstrated notable anticancer activity against specific cancer cell lines. For instance, certain 7-epi-taxane derivatives have shown good selectivity against prostatic cancer cell line DU145, with IC50 values as low as 15.9 nmol/L for some compounds . This selectivity suggests potential applications in targeted cancer therapy.
While specific data on the anticancer activity of 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel is limited in the available search results, the compound likely shares mechanistic features with other taxane derivatives. Like paclitaxel, it presumably acts by stabilizing microtubules, disrupting normal microtubule dynamics, and consequently inhibiting cell division, though with potentially altered binding characteristics due to its modified structure.
Structure-Activity Relationships
The epimerization at the 7-position and the protection of the 2'-hydroxy group significantly impact the biological activity of taxane derivatives. Studies on structure-activity relationships of taxanes suggest that modifications at these positions can alter:
-
Binding affinity to tubulin
-
Susceptibility to P-glycoprotein (P-gp) efflux
-
Water solubility and bioavailability
-
Metabolic stability
These structure-activity relationships are crucial for understanding how structural modifications like those present in 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel might translate to altered biological properties compared to conventional paclitaxel .
Applications in Pharmaceutical Research
2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel and related compounds have various applications in pharmaceutical research and development. This section explores these applications and their significance.
As a Synthetic Intermediate
One of the primary applications of 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel is as a synthetic intermediate in the development of novel taxane derivatives. The compound serves as a valuable building block for further structural modifications aimed at improving the pharmacological properties of taxanes . The selective protection of the 2'-hydroxy group facilitates regioselective transformations at other positions, enabling the systematic exploration of structure-activity relationships.
Development of Targeted Taxane Derivatives
The structural features of 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel make it relevant to the development of targeted taxane derivatives. Research on paclitaxel derivatives has explored various strategies for enhancing target specificity, including:
-
Conjugation with tumor-recognizing peptides, such as BBN[7-13], which binds to cell surface bombesin/gastrin-releasing peptide receptors
-
Development of water-soluble conjugates to improve bioavailability
-
Creation of prodrug formulations that selectively release active compounds at tumor sites
These approaches represent promising directions for overcoming the limitations of conventional taxane formulations, such as poor water solubility, dose-limiting toxicities, and susceptibility to P-gp-mediated drug resistance .
Future Research Directions
The current state of knowledge about 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel suggests several promising avenues for future research. This section outlines potential directions for advancing our understanding and applications of this compound.
Structure-Based Drug Design
Future research could leverage computational and structural biology approaches to better understand the binding interactions of 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel with its molecular targets. This understanding could guide the rational design of optimized derivatives with enhanced potency, selectivity, or pharmacokinetic properties.
Combination Therapy Approaches
Exploring the potential synergistic effects of 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel or its derivatives in combination with other anticancer agents represents another promising research direction. Such combinations might overcome resistance mechanisms or enhance therapeutic efficacy through complementary mechanisms of action.
Advanced Delivery Systems
Developing specialized delivery systems for 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel and related compounds could address challenges related to solubility, bioavailability, and targeted delivery. Approaches similar to the PEG-conjugation strategy used with paclitaxel derivatives might be applicable to this compound as well .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume